molecular formula C26H23N3O3 B2812344 N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide CAS No. 1014091-30-5

N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2812344
CAS No.: 1014091-30-5
M. Wt: 425.488
InChI Key: ULUDHVVGHILUTD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is a synthetic pyrazole-carboxamide derivative intended for research and development purposes. As part of the pyrazole chemical class, this compound is of significant interest in medicinal chemistry for the exploration of novel bioactive molecules . Pyrazole derivatives are recognized as versatile scaffolds with a broad biological profile and are found in several commercial pharmaceuticals, highlighting their importance in drug discovery . While the specific biological activity of this compound requires further characterization, closely related pyrazole-carboxamides have been extensively studied as potent inhibitors of carbonic anhydrase (CA) isoenzymes . These enzymes are critical therapeutic targets associated with conditions such as glaucoma, epilepsy, obesity, and cancer . The structure features a benzyloxy substituent and an acetylphenyl carboxamide group, which may influence its binding affinity and selectivity towards specific enzymatic targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-19(30)22-12-14-23(15-13-22)27-25(31)24-17-29(16-20-8-4-2-5-9-20)28-26(24)32-18-21-10-6-3-7-11-21/h2-15,17H,16,18H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUDHVVGHILUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halide and a suitable base.

    Attachment of the Benzyloxy Group: The benzyloxy group can be attached through an etherification reaction using benzyl alcohol and a strong acid catalyst.

    Acetylation: The acetyl group can be introduced by reacting the compound with acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halide in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares a pyrazole-4-carboxamide core with several analogs, but differences in substituents significantly influence its physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name & Identifier Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Differences
Target Compound C₂₈H₂₅N₃O₃ 459.52 1-benzyl, 3-benzyloxy, 4-acetylphenyl Amide, acetyl
3-[4-(Benzyloxy)phenyl]-... carbohydrazide C₂₄H₂₀N₄O₃ 412.44 5-carbohydrazide, 4-hydroxyphenylidene Hydrazide (vs. amide), phenolic group
5-((Arylidene)amino)-3-(methylthio)-... Varies ~450–500 3-methylthio, 4-(3-oxomorpholino)phenyl Methylthio, morpholine-derived group
N-acetyl-4-benzoyl-... () C₃₂H₂₄N₄O₅ 544.57 4-benzoyl, 1-(4-nitrophenyl), 5-phenyl Nitro group, benzoyl
5-Amino-1-(4-fluorophenyl)-... () C₁₁H₁₀FN₃O 219.22 5-amino, 4-fluorophenyl Amino, fluorine substituent

Physicochemical Properties

  • Lipophilicity: The target compound’s benzyl and benzyloxy groups enhance lipophilicity compared to analogs with polar substituents (e.g., 3-oxomorpholino in or hydroxyl groups in ). This may improve membrane permeability but reduce aqueous solubility.
  • In contrast, the nitro group in is strongly electron-withdrawing, which may increase reactivity or alter metabolic stability.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

  • Pyrazole core formation : Condensation of hydrazine with a 1,3-diketone under acidic/basic conditions to form the pyrazole ring.
  • Substituent introduction : Sequential substitution reactions to attach the benzyl, benzyloxy, and 4-acetylphenyl groups. For example, benzylation via nucleophilic substitution or coupling reactions (e.g., using benzyl chloride derivatives).
  • Carboxamide formation : Reacting the pyrazole-4-carboxylic acid intermediate with 4-aminoacetophenone using coupling agents like EDCI/HOBt .

Q. How is the molecular structure characterized?

Key characterization methods include:

  • NMR spectroscopy : To confirm substituent positions and connectivity (e.g., distinguishing benzyl protons at δ 4.8–5.2 ppm).
  • Mass spectrometry : To verify molecular weight (expected ~465 g/mol based on analogs) and fragmentation patterns.
  • X-ray crystallography : Resolves 3D conformation, highlighting steric effects from the benzyloxy group and planarity of the pyrazole ring .

Q. What in vitro assays are used for initial biological screening?

Common assays include:

  • Enzyme inhibition : Testing against kinases (e.g., MEK) or metabolic enzymes via fluorometric/colorimetric substrates.
  • Cytotoxicity assays : Dose-response studies on cancer cell lines (e.g., A549 lung cancer, MCF7 breast cancer) using MTT or resazurin-based viability tests.
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide substituent modifications?

SAR studies highlight:

  • Benzyloxy group : Enhances lipophilicity and π-stacking interactions, critical for target binding (e.g., MEK inhibition ).
  • 4-Acetylphenyl vs. halogenated phenyls : Acetyl groups improve hydrogen-bonding with active-site residues (e.g., in kinase targets), while fluorophenyl/chlorophenyl analogs increase metabolic stability .
  • Morpholinoethyl vs. phenethyl : Morpholine derivatives improve solubility but may reduce blood-brain barrier penetration .

Q. How to resolve contradictions in biological data across studies?

Discrepancies (e.g., varying IC50 values for MEK inhibition) arise from:

  • Assay conditions : Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) alter competitive inhibition profiles.
  • Cell line variability : Genetic mutations (e.g., KRAS in A549) affect pathway dependency.
  • Substituent batch purity : Impurities >5% in benzyloxy derivatives skew dose-response curves. Validate via HPLC and replicate assays .

Q. What molecular docking strategies identify target binding modes?

Workflow includes:

  • Protein preparation : Retrieve target structures (e.g., MEK1, PDB: 3EQF) and optimize protonation states.
  • Docking simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses. Key interactions include hydrogen bonds between the carboxamide and Lys97, and π-π stacking with Phe129 .

Q. What strategies optimize bioavailability and selectivity?

Approaches include:

  • Prodrug design : Esterification of the carboxamide to enhance oral absorption.
  • Selective fluorination : Introduce fluorine at the 4-acetylphenyl para-position to reduce CYP450 metabolism.
  • Co-crystallization studies : Identify off-target binding (e.g., COX-2) to guide structural refinements .

Q. Which analytical methods assess stability under physiological conditions?

Stability studies use:

  • Forced degradation : Expose to oxidative (H2O2), acidic (0.1M HCl), or basic (0.1M NaOH) conditions, followed by HPLC-UV analysis.
  • Metabolic stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS.
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition thresholds .

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